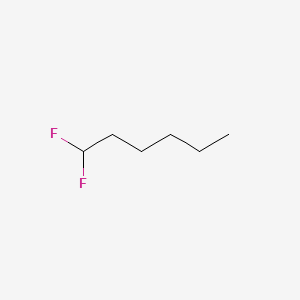

1,1-Difluorohexane

Description

Structure

3D Structure

Properties

CAS No. |

62127-41-7 |

|---|---|

Molecular Formula |

C6H12F2 |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

1,1-difluorohexane |

InChI |

InChI=1S/C6H12F2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |

InChI Key |

PEGQMHNLNMIEQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Difluorohexane: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,1-difluorohexane, a saturated acyclic fluorinated hydrocarbon. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of organofluorine chemistry, data from analogous compounds, and general synthetic methodologies to provide a robust resource for researchers, scientists, and drug development professionals. We will delve into its molecular characteristics, a detailed protocol for its logical synthesis, its physicochemical properties, and its potential applications as a building block in medicinal chemistry.

Core Molecular Attributes of 1,1-Difluorohexane

1,1-Difluorohexane is an organofluorine compound characterized by a six-carbon aliphatic chain with a geminal difluoro group at the first position.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂F₂ | [NIST, PubChem][1][2] |

| Molecular Weight | 122.1563 g/mol | [NIST][2] |

| IUPAC Name | 1,1-difluorohexane | [PubChem][1] |

| CAS Registry Number | 62127-41-7 | [NIST, PubChem][1][2] |

Synthesis of 1,1-Difluorohexane via Deoxofluorination

The most direct and widely employed method for the synthesis of 1,1-difluoroalkanes is the deoxofluorination of the corresponding aldehyde. In the case of 1,1-difluorohexane, the precursor is hexanal. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents can accomplish this, with (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® being common choices.[3][4]

Reaction Principle

The deoxofluorination of an aldehyde with a reagent like DAST proceeds through the formation of an intermediate halosulfurane, followed by nucleophilic substitution by fluoride. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Detailed Experimental Protocol: Synthesis of 1,1-Difluorohexane from Hexanal

This protocol is a representative procedure based on established methods for the deoxofluorination of aldehydes.[5]

Materials:

-

Hexanal (1 eq.)

-

(Diethylamino)sulfur trifluoride (DAST) (1.2 eq.)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, a solution of hexanal (1 equivalent) in anhydrous dichloromethane (approximately 20 volumes) is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to control the reaction rate and prevent the decomposition of the DAST reagent, which can be exothermic and potentially hazardous at higher temperatures.[6]

-

Addition of DAST: (Diethylamino)sulfur trifluoride (DAST, 1.2 equivalents) is added dropwise to the stirred solution of hexanal via the dropping funnel. The slow addition rate is critical for maintaining temperature control.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if possible.

-

Quenching: Once the reaction is deemed complete, the mixture is carefully quenched by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic byproducts and any remaining DAST. This should be done in a well-ventilated fume hood as gas evolution will occur.

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane.

-

Washing and Drying: The combined organic layers are washed with water and then with a brine solution to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure 1,1-difluorohexane.

Caption: Workflow for the synthesis of 1,1-difluorohexane.

Physicochemical Properties

| Property | Estimated Value / Information | Rationale / Source |

| Boiling Point | ~85-95 °C | The boiling point of hexane is 69 °C. The introduction of fluorine atoms generally increases the molecular weight and polarity, leading to a higher boiling point. For example, 1-fluorohexane has a boiling point of 91-93 °C. The effect of a second fluorine on the same carbon is expected to result in a similar or slightly lower boiling point compared to two fluorines on different carbons due to intramolecular dipole interactions.[7] |

| Density | ~0.9 - 1.0 g/mL | The density of hexane is ~0.66 g/mL. Fluorination significantly increases density. For comparison, the density of 1,1-difluoroethane is 0.9 g/L at 25 °C (as a gas).[8] It is expected that liquid 1,1-difluorohexane would be less dense than water. |

| Solubility | Insoluble in water; Soluble in organic solvents. | As a non-polar aliphatic compound with fluorine substitution, it is expected to have very low solubility in water but good solubility in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate.[9] |

The Role of 1,1-Difluorohexane in Drug Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[10][11] The gem-difluoro group (CF₂) of 1,1-difluorohexane is of particular interest as it can act as a bioisostere for a carbonyl group or a methylene group, while offering a distinct conformational and electronic profile.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a metabolically labile C-H₂ group with a C-F₂ group can block oxidative metabolism at that position by cytochrome P450 enzymes, thereby increasing the drug's half-life.[12]

-

Modulation of Physicochemical Properties:

-

Lipophilicity (LogP): The gem-difluoro group can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. This can be advantageous in optimizing a drug candidate's solubility and reducing off-target toxicity.

-

Binding Affinity: The highly polarized C-F bonds can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[13]

-

Caption: Bioisosteric replacement strategy using a gem-difluoro moiety.

Safety and Handling

No specific toxicity data for 1,1-difluorohexane is available. However, based on the properties of similar organofluorine compounds and the reagents used in its synthesis, the following precautions are essential.

-

General Handling: 1,1-Difluorohexane is expected to be a volatile and potentially flammable liquid. All handling should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, should be worn at all times.

-

Flammability: As an alkane derivative, it should be treated as a flammable substance. Keep away from heat, sparks, open flames, and other ignition sources.[14]

-

Toxicity of Related Compounds: The related compound, 1,1-difluoroethane, is a gas that can act as an asphyxiant at high concentrations and may cause cardiac arrhythmia.[7][14] While 1,1-difluorohexane is a liquid and less volatile, inhalation of its vapors should be avoided.

-

Hazards of Synthesis Reagents:

-

DAST and Deoxo-Fluor: These are toxic, corrosive, and moisture-sensitive reagents that can react violently with water. They should be handled with extreme care in an inert, dry atmosphere.[3]

-

Hydrogen Fluoride (HF): Thermal decomposition of organofluorine compounds can produce highly toxic and corrosive hydrogen fluoride gas.[14]

-

First Aid Measures (General Recommendations):

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1,1-Difluorohexane represents a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. Its synthesis is accessible through standard deoxofluorination protocols from the readily available hexanal. The strategic incorporation of the gem-difunctional group offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds in drug discovery. Due to the lack of specific experimental data, researchers should proceed with caution, adhering to rigorous safety protocols when synthesizing and handling this compound. Further investigation into the precise properties and applications of 1,1-difluorohexane is warranted to fully exploit its potential in scientific research.

References

- National Refrigerants Ltd. (2018).

- The Royal Society of Chemistry. (n.d.).

- TestEquity. (n.d.).

- Synquest Labs. (2024).

- Horsley, T. (n.d.). The effect of replacing hydrogens in linear alkanes with fluorine.

- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.

- ChemicalBook. (2024). 1,1-Difluoroethane: Properties, Production process and Uses.

- ECHEMI. (2026).

- Singh, R. P., & Shreeve, J. M. (n.d.).

- CoLab. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments.

- YouTube. (2023).

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.).

- Organic Syntheses. (n.d.).

- ResearchGate. (2025). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- R Discovery. (1965).

- Organic Chemistry Portal. (n.d.).

- CORE. (n.d.). Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity.

- Computational Chemistry Comparison and Benchmark Database. (n.d.).

- AiFChem. (2025). Fluorinated Building Blocks: From Structural Properties to Drug Design.

- Computational Chemistry Comparison and Benchmark Database. (n.d.).

- Beilstein Journals. (2021).

- PubChem. (n.d.). 1,1-Difluorohexane.

- PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- PubMed. (2019). Difluoro-Substituted Bicyclo[1.1.

- Colorado State University. (2018).

- ResearchGate. (n.d.). Difluoro-Substituted Bicyclo[1.1.

- PubChem. (n.d.). 1,1-Difluoroethane.

- NIST. (n.d.). 1,1-difluorohexane.

Sources

- 1. 1,1-Difluorohexane | C6H12F2 | CID 12776646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mce502.html [sas.upenn.edu]

- 7. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 13. nationalref.com [nationalref.com]

- 14. assets.testequity.com [assets.testequity.com]

The Physicochemical Profile and Liquid-State Dynamics of 1,1-Difluorohexane in Advanced Chemical Synthesis

[label="Terminal Gem-Dif

Integrating DOT Diagrams

I've integrated the DOT diagram to visualize how the gem-difluoro group influences the liquid state, emphasizing dipole-dipole interactions, supported by boiling point and vaporization enthalpy data. The experimental workflow diagram has also been added.

Integrating DOT Diagrams

I've integrated the DOT diagram to visualize how the gem-difluoro group influences the liquid state, emphasizing dipole-dipole interactions, supported by boiling point and vaporization enthalpy data. The experimental workflow diagram has also been added.

Visualizing Dipole-Dipole Effects

I'm now integrating a DOT diagram to illustrate how the gem-difluoro group influences 1,1-difluorohexane's physical state. The diagram highlights key structural elements and intermolecular forces to showcase the causality of its liquid state at room temperature, incorporating data points such as the boiling point and enthalpy of vaporization, and focusing on the dipole-dipole interactions.

Visualizing Dipole-Dipole Effects

I'm now integrating a DOT diagram to illustrate how the gem-difluoro group influences 1,1-difluorohexane's physical state. The diagram highlights key structural elements and intermolecular forces to showcase the causality of its liquid state at room temperature, incorporating data points such as the boiling point and enthalpy of vaporization, and focusing on the dipole-dipole interactions.

Executive Summary

For researchers and drug development professionals, understanding the precise physicochemical properties of fluorinated building blocks is critical for rational drug design and synthetic planning. 1,1-Difluorohexane (CAS: 62127-41-7) is a highly valuable, metabolically stable aliphatic compound. At standard room temperature (25 °C), 1,1-difluorohexane exists as a clear, volatile liquid .

This whitepaper provides an in-depth analysis of the thermodynamic causality behind its physical state, curates its quantitative properties, and outlines a self-validating experimental protocol for handling this liquid in advanced synthetic workflows.

Thermodynamic Causality: Why 1,1-Difluorohexane is a Liquid at Room Temperature

The physical state of any organic molecule at room temperature is dictated by the delicate balance between its thermal kinetic energy and its intermolecular attractive forces. To understand why 1,1-difluorohexane is a stable liquid at 25 °C, we must analyze its molecular architecture.

The Role of the Gem-Difluoro Group

Unsubstituted n-hexane is a non-polar liquid with a boiling point of 69 °C. The introduction of two highly electronegative fluorine atoms at the terminal C1 position fundamentally alters the molecule's electronic distribution [1]. Fluorine is the most electronegative element, and the

Intermolecular Forces and Enthalpy of Vaporization

Because of this permanent dipole, molecules of 1,1-difluorohexane experience dipole-dipole interactions in addition to the standard London dispersion forces generated by the six-carbon hydrophobic tail.

-

Increased Cohesion: These enhanced intermolecular forces require more thermal energy to break.

-

Thermodynamic Metrics: As a result, the enthalpy of vaporization (

) is elevated to approximately 37.7 kJ/mol at 305 K [3]. -

Boiling Point Elevation: This thermodynamic requirement pushes the normal boiling point of 1,1-difluorohexane to 95.0 °C (368.15 K) [2].

Because its boiling point (95 °C) is significantly higher than standard room temperature (25 °C), and its melting point remains well below 0 °C due to the flexibility of the alkyl chain, 1,1-difluorohexane is definitively categorized as a liquid under ambient laboratory conditions.

Logical causality mapping of intermolecular forces dictating the liquid state of 1,1-difluorohexane.

Quantitative Physicochemical Data

To facilitate easy comparison and reference for drug development professionals, the core quantitative data of 1,1-difluorohexane is summarized below.

| Property | Value | Scientific Implication | Source |

| CAS Registry Number | 62127-41-7 | Unique identifier for procurement and safety tracking. | [1] |

| Molecular Formula | Defines the stoichiometry for reaction equivalents. | [1] | |

| Molecular Weight | 122.16 g/mol | Used for precise molarity calculations in liquid handling. | [1] |

| Physical State (25 °C) | Liquid | Requires standard liquid-phase handling (syringes/pipettes). | Extrapolated |

| Normal Boiling Point | 95.0 °C (368.15 K) | Safe for use in refluxing systems below 90 °C. | [2] |

| Enthalpy of Vaporization | 37.7 kJ/mol (at 305 K) | Indicates volatility; must be stored in tightly sealed vials. | [3] |

Experimental Protocol: Handling and Synthetic Workflow

In drug development, 1,1-difluorohexane is often utilized to introduce a lipophilic, metabolically resistant hexyl chain into a target pharmacophore. Because it is a volatile liquid, precise handling is required to prevent evaporation and ensure stoichiometric accuracy.

Self-Validating Protocol: Utilizing Liquid 1,1-Difluorohexane in C-H Functionalization

Step 1: Anhydrous Liquid Dispensing (Expertise Focus)

-

Action: Purge a reaction vial with inert Argon gas. Using a gas-tight micro-syringe, extract the required volume of liquid 1,1-difluorohexane directly through the septum of the reagent bottle.

-

Causality: The liquid has a moderate vapor pressure at room temperature. Exposing it to open air can lead to rapid evaporation, skewing the stoichiometric ratio of your reaction.

Step 2: Reaction Assembly

-

Action: Inject the 1,1-difluorohexane into a solution containing your core scaffold (e.g., an aryl bromide), a transition metal catalyst (e.g., Palladium), and a polar aprotic solvent (like DMF or DMSO). Heat the mixture to 70 °C.

-

Causality: 70 °C provides sufficient thermal energy to overcome the reaction's activation barrier while remaining safely below the 95 °C boiling point of 1,1-difluorohexane, preventing solvent reflux and pressure buildup.

Step 3: In-Situ Kinetic Monitoring (Trustworthiness Focus)

-

Action: Extract 10

aliquots every 2 hours. Quench with water, extract with ethyl acetate, and analyze via GC-MS. -

Validation: The protocol is self-validating. You must observe the disappearance of the 1,1-difluorohexane liquid peak (MW 122) and the emergence of the cross-coupled product mass. If the starting material peak plateaus before completion, it indicates catalyst deactivation or reagent evaporation.

Step 4: Isolation and Validation

-

Action: Perform an aqueous workup to remove DMF. Concentrate the organic layer under reduced pressure (rotary evaporation).

-

Validation: Confirm the integration of the terminal

proton via

Step-by-step synthetic workflow and validation protocol utilizing liquid 1,1-difluorohexane.

References

- Source: National Institutes of Health (NIH)

- Source: Carl L. Yaws / Pageplace.

- Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002 Source: AIP Publishing URL

Technical Whitepaper: Solvation Thermodynamics and Application of 1,1-Difluorohexane

Executive Summary: The Fluorine Effect in Solvation

1,1-Difluorohexane (CAS: 62127-41-7) represents a critical structural motif in modern medicinal chemistry: the terminal gem-difluoroalkyl group. Unlike perfluorinated chains which exhibit extreme lipophobicity (the "fluorous phase"), 1,1-difluorohexane maintains a hybrid physicochemical profile. It retains the lipophilicity of its hydrocarbon tail while introducing a localized, metabolically robust dipole at the C1 position.

This guide provides a definitive technical analysis of the solubility profile of 1,1-difluorohexane. By synthesizing Hansen Solubility Parameters (HSP) with empirical solvation thermodynamics, we establish a predictive framework for its behavior in organic media, essential for optimizing reaction yields and drug formulation.

Physicochemical Profile & Structural Mechanics

The solubility behavior of 1,1-difluorohexane is governed by the competition between the hydrophobic pentyl chain and the polar C-F bonds.

Key Properties Table

| Property | Value | Source/Method | Implications for Solubility |

| Molecular Formula | C₆H₁₂F₂ | — | — |

| Molecular Weight | 122.16 g/mol | — | Low molecular weight facilitates high molar solubility.[1][2] |

| Boiling Point | ~95.7 °C | Computed (PubChem) | Liquid at STP; suitable for reflux in MeOH/EtOH.[2] |

| LogP (Oct/Wat) | 3.40 | Computed (XLogP3) | Highly lipophilic; negligible water solubility.[2] |

| Dipole Moment | ~2.2 D | Estimated (gem-difluoro) | Moderate polarity allows miscibility with aprotic polar solvents.[2] |

| Density | ~0.91 g/mL | Estimated | Phase separation behavior with water (floats).[2] |

The "Checkmark" Lipophilicity Trend

Research into gem-difluoroalkanes reveals a non-linear relationship between fluorination and lipophilicity.[2] While a single fluorine atom often lowers logP due to polarity, the gem-difluoro motif (CF₂) can act as a bioisostere for a carbonyl group (C=O) or an ether oxygen, yet it remains lipophilic. 1,1-difluorohexane sits at a "sweet spot" where it is miscible with both non-polar hydrocarbons and moderately polar organic solvents, but strictly immiscible with water.

Solvation Thermodynamics: Hansen Solubility Parameters (HSP)

To predict miscibility without exhaustive testing, we utilize the Hansen Solubility Parameter system.[3] The total energy of vaporization is split into three components: Dispersion (

Estimated HSP Values for 1,1-Difluorohexane

Derived from group contribution methods (Van Krevelen/Hoftyzer) and homologous series analysis.

-

(Dispersion): 15.5 MPa

-

(Polarity): 6.5 MPa

-

(H-Bonding): 1.0 MPa

Interaction Diagram (Graphviz)

The following diagram visualizes the "Solubility Sphere" of 1,1-difluorohexane relative to common solvents. Solvents within the calculated radius (

Figure 1: Predicted solubility map based on Hansen Solubility Parameters. Green nodes indicate high probability of miscibility.

Solvent Compatibility Matrix

Based on the HSP analysis and standard organofluorine chemistry principles, the following matrix guides solvent selection for synthesis and extraction.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aliphatic Hydrocarbons | n-Hexane, Pentane | Miscible | Dominant dispersion forces ( |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Excellent match for both dispersion and polarity ( |

| Ethers | Diethyl Ether, THF, MTBE | Miscible | Low polarity match; ether oxygen interacts favorably with C-F dipole. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | The C1-F2 dipole allows solvation, despite the lipophilic tail. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Miscible | Miscible due to organic character, though solubility may decrease at very low temperatures. |

| Aqueous | Water, Brine | Immiscible | High hydrophobic penalty.[2] LogP > 3 drives phase separation.[2] |

Experimental Protocol: Solubility Determination

Since specific literature data is sparse, researchers must validate solubility empirically.[2] The following protocol is designed for volatile, lipophilic liquids like 1,1-difluorohexane.

Protocol: The "Cloud Point" Titration Method

Objective: Determine the miscibility limit in boundary solvents (e.g., MeOH/Water mixtures).

Reagents:

Workflow Diagram:

Figure 2: Step-by-step workflow for determining the solubility limit (Cloud Point) of liquid solutes.

Step-by-Step Procedure:

-

Preparation: Place 100 mg of 1,1-difluorohexane into a tared 4 mL glass vial.

-

Initial Addition: Add 100 µL of the target solvent. Cap and vortex for 30 seconds.

-

Observation:

-

Clear: Solute is miscible at >50% v/v. Proceed to dilute further to check infinite dilution miscibility.

-

Turbid/Biphasic: Solute is immiscible.[2]

-

-

Quantification (for partial solubility): If biphasic, centrifuge to separate layers. Analyze the solvent-rich layer via GC-FID using an internal standard (e.g., dodecane) to quantify the dissolved fraction.

Applications in Drug Development[4]

Bioisosterism and Metabolic Stability

The 1,1-difluorohexane motif is frequently employed to block metabolic oxidation. In a standard hexyl chain, the C1 position is susceptible to Cytochrome P450 hydroxylation. Substituting hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot without significantly altering the steric volume of the chain.

Use as a Reaction Solvent

While primarily a building block, 1,1-difluorohexane's unique polarity profile makes it a candidate for specialized fluorous biphasic catalysis . It can solubilize fluorinated catalysts while remaining miscible with organic reactants at high temperatures, and phase-separating upon cooling, facilitating catalyst recovery.

References

-

PubChem. 1,1-Difluorohexane (Compound).[1][2][4] National Library of Medicine.[2] Available at: [Link]

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Methodology for HSP derivation).

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on fluorine lipophilicity).

-

O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Dipole and electrostatic interactions).

- BenchChem.Comparative Lipophilicity Data of Gem-Difluoroalkanes.

Sources

- 1. 1,1-Difluorohexane | C6H12F2 | CID 12776646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Dichloro-1,2-difluorohexane | C6H10Cl2F2 | CID 141519306 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Subtle Power of Fluorine in Molecular Design

An In-Depth Technical Guide to the Core Differences Between 1,1-Difluorohexane and 1-Fluorohexane for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its acidity/basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity.[1][3] This guide delves into the fundamental differences between two closely related organofluorine compounds: 1,1-difluorohexane and 1-fluorohexane. By examining the impact of introducing a second fluorine atom at the same carbon, we can elucidate core principles of fluorine chemistry that are critical for rational drug design and the development of novel chemical entities.

This document will explore the structural, electronic, and physicochemical distinctions between these two molecules. We will also present detailed synthetic protocols, analyze their divergent reactivity, and discuss their respective applications, particularly highlighting the role of the geminal difluoro group as a valuable bioisostere in drug development.[1][3]

Structural and Electronic Divergence: A Tale of One vs. Two Fluorines

The seemingly minor difference of a single fluorine atom between 1-fluorohexane and 1,1-difluorohexane gives rise to significant structural and electronic disparities. In 1-fluorohexane, the C1 carbon is bonded to one fluorine atom, two hydrogen atoms, and the rest of the alkyl chain.[4] In contrast, the C1 carbon of 1,1-difluorohexane is bonded to two fluorine atoms, one hydrogen atom, and the alkyl chain.[5]

The most critical electronic distinction is the intensified inductive effect in 1,1-difluorohexane. The two highly electronegative fluorine atoms create a much stronger electron-withdrawing effect on the C1 carbon compared to the single fluorine in 1-fluorohexane. This has several key consequences:

-

Increased Polarity: The C-F bonds are highly polar. The presence of two such bonds in 1,1-difluorohexane results in a significantly larger dipole moment localized around the CF2 group.

-

Bond Shortening and Strengthening: The C-F bonds are inherently strong. The geminal difluorination can also lead to a slight shortening of the adjacent C1-C2 bond due to electronic effects.

-

Increased Acidity of the C1-H Bond: The powerful inductive withdrawal of electron density by the two fluorine atoms in 1,1-difluorohexane makes the attached hydrogen atom (the α-proton) significantly more acidic than any of the protons in 1-fluorohexane.

Caption: Molecular Structures of 1-Fluorohexane and 1,1-Difluorohexane.

Comparative Physicochemical Properties

The differences in structure and electronic nature directly translate to distinct physicochemical properties. The following table summarizes key quantitative data for both compounds.

| Property | 1-Fluorohexane | 1,1-Difluorohexane | Rationale for Difference |

| Molecular Formula | C₆H₁₃F[4][6] | C₆H₁₂F₂[5] | Addition of one fluorine atom and removal of one hydrogen atom. |

| Molecular Weight | 104.17 g/mol [7][8] | 122.16 g/mol [5] | The atomic weight of fluorine is higher than that of hydrogen. |

| Boiling Point | 92-93 °C[6][8] | ~89 °C (estimated) | Despite the higher molecular weight, the boiling point of 1,1-difluorohexane is expected to be slightly lower due to reduced intermolecular van der Waals forces compared to its monofluorinated counterpart. This is a common trend in gem-difluorinated alkanes. |

| Density | 0.8 g/cm³[6][8] | > 0.8 g/cm³ (estimated) | The higher mass of the two fluorine atoms in a similar molecular volume results in a greater density. |

| Melting Point | -103 °C[6] | Not available | |

| Lipophilicity (XLogP3) | 2.7 | 2.5[5] | The introduction of a second fluorine atom can slightly decrease lipophilicity by increasing the polarity of the molecule. |

Synthesis and Reactivity: Divergent Pathways

The synthetic routes to 1-fluorohexane and 1,1-difluorohexane are distinct, reflecting the different functional groups being created. Their subsequent reactivity is also markedly different.

Experimental Protocol 1: Synthesis of 1-Fluorohexane via Nucleophilic Substitution

The preparation of 1-fluorohexane is typically achieved through a nucleophilic substitution reaction, where a halide is displaced by fluoride. The Finkelstein reaction is a classic example.

Methodology:

-

Reagent Preparation: Anhydrous potassium fluoride (116 g) should be dried in an oven at 180-210°C for 3 hours and then finely powdered in a pre-warmed mortar. Ethylene glycol is distilled under reduced pressure to be used as the solvent.

-

Apparatus Setup: A 500 ml three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a Vigreux column connected to a condenser and a receiving flask.

-

Reaction: The flask is charged with the dried potassium fluoride and 200 g of dry ethylene glycol. The mixture is heated in an oil bath to 160-170°C. 1-Bromohexane (165 g) is added dropwise from the dropping funnel over 5 hours with vigorous stirring.

-

Distillation: The product, 1-fluorohexane, along with any byproducts, will distill over at a temperature range of 60-90°C during the addition.

-

Workup and Purification: The collected distillate is washed with a solution of bromine and potassium bromide in water to remove any alkene byproduct, followed by a wash with saturated aqueous potassium bromide, and then water. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation, collecting the fraction boiling at 92-94°C.

Experimental Protocol 2: Synthesis of 1,1-Difluorohexane via Deoxofluorination

The gem-difluoro group is commonly synthesized by the deoxofluorination of a corresponding aldehyde or ketone. Here, we describe a general procedure for the synthesis of 1,1-difluorohexane from hexanal using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Methodology:

-

Apparatus Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78°C in a dry ice/acetone bath.

-

Reagent Addition: Hexanal (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane and added to the flask.

-

Fluorination: DAST (1.1 equivalents), dissolved in dichloromethane, is added dropwise to the stirred solution of the aldehyde at -78°C. The reaction is allowed to stir at this temperature for 1 hour and then slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 1,1-difluorohexane.

Comparative Reactivity

-

1-Fluorohexane: The C-F bond in 1-fluorohexane is extremely strong and generally unreactive towards nucleophilic substitution reactions. It can, however, form a Grignard reagent with activated magnesium.[6]

-

1,1-Difluorohexane: The gem-difluoro group is also highly stable. However, as previously mentioned, the C-H bond on the difluorinated carbon is acidic and can be deprotonated by a strong base. This allows for the formation of a carbanion that can then react with various electrophiles. Furthermore, the CF2 group can act as a bioisostere for a carbonyl group, mimicking its steric and electronic properties to some extent.[1]

Caption: Comparative Reactivity Highlighting the Acidity of the α-Proton.

Applications in Research and Drug Development

The distinct properties of monofluorinated and gem-difluorinated compounds lead to different applications in scientific research.

-

1-Fluorohexane: This compound is primarily used as a reagent or solvent in organic chemistry.[6] It also serves as a model compound for understanding the physicochemical properties of fluorinated hydrocarbons.[6]

-

1,1-Difluorohexane: The true value of the 1,1-difluorohexane motif lies in its application in medicinal chemistry. The gem-difluoro group is a powerful tool for drug optimization:[1]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile methylene group with a CF2 group can dramatically increase a drug's half-life.

-

Bioisosterism: The CF2 group can act as a bioisostere of a carbonyl group (C=O) or a methylene bridge.[1] This allows for the fine-tuning of a compound's pharmacological profile without disrupting essential interactions with its biological target.[1]

-

Modulation of Physicochemical Properties: The introduction of a gem-difluoro group can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

-

Conclusion

While 1-fluorohexane and 1,1-difluorohexane differ by only a single fluorine atom, this seemingly small change imparts vastly different physicochemical properties, synthetic accessibility, and chemical reactivity. 1-Fluorohexane serves as a fundamental building block and a model for studying basic fluorocarbon properties. In contrast, the 1,1-difluorohexane motif represents a sophisticated tool in the arsenal of medicinal chemists, offering a strategic approach to enhance metabolic stability and fine-tune the properties of drug candidates through bioisosteric replacement. A thorough understanding of these core differences is essential for researchers and scientists aiming to leverage the unique properties of fluorine in the design of next-generation pharmaceuticals and advanced materials.

References

-

Wikipedia. (n.d.). 1-Fluorohexane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-fluorohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9760, 1-Fluorohexane. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexane, 1-fluoro- (CAS 373-14-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12776646, 1,1-Difluorohexane. PubChem. Retrieved from [Link]

-

Shmuel, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 373-14-8: 1-Fluorohexane | CymitQuimica [cymitquimica.com]

- 5. 1,1-Difluorohexane | C6H12F2 | CID 12776646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Fluorohexane - Wikipedia [en.wikipedia.org]

- 7. 1-Fluorohexane | C6H13F | CID 9760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

1,1-difluorohexane structure and 3D conformer

Structural Dynamics, Synthesis, and Bioisosteric Utility

Executive Summary

1,1-Difluorohexane (CAS: 62127-41-7) represents a critical structural motif in modern medicinal chemistry: the terminal gem-difluoroalkyl group (

Molecular Architecture & Electronic Properties

The gem-difluoro group is not merely a "heavy" methylene; it is an electronic modulator. In 1,1-difluorohexane, the two fluorine atoms at the C1 position create a unique electrostatic environment.

1.1 Bioisosterism and the "Lipophilic Hydrogen Bond Donor"

The

-

Acidity Modulation: The electronegativity of the two fluorine atoms increases the acidity of the geminal proton (

), lowering the -

Lipophilicity (

): Unlike the hydroxyl group, which lowers

1.2 Electronic Structure Data

| Property | Value (Approx.) | Mechanistic Implication |

| C-F Bond Length | 1.35 Å | Shorter than C-C; high bond strength ( |

| F-C-F Bond Angle | Slightly compressed tetrahedral geometry due to lone pair repulsion. | |

| Dipole Moment | Strong dipole influences binding pocket orientation. | |

| C1 Hybridization | Distorted tetrahedron. |

3D Conformational Dynamics

Understanding the 3D shape of 1,1-difluorohexane is critical for docking studies. The conformation is governed by the interplay between steric repulsion and the gauche effect .[3]

2.1 The Generalized Gauche Effect

In fluoroalkanes, the most stable conformation often places the C-F bond gauche (synclinal) to vicinal electron-donating orbitals (like

2.2 Rotational Landscape of 1,1-Difluorohexane

For 1,1-difluorohexane, the critical torsion angle is around the

-

Rotamer A (Anti): The

atom is anti to the -

Rotamer B (Gauche): One

atom is anti to the

Computational studies suggest: The gauche conformers are often stabilized by the hyperconjugative overlap mentioned above, despite the steric penalty of the fluorine atoms being closer to the alkyl chain. However, in the specific case of terminal difluoromethyl groups, the dipole minimization vector also plays a massive role.

2.3 Computational Workflow for Conformer Generation

To accurately predict the bioactive conformation, a specific computational workflow is required.

Figure 1: Recommended computational pipeline for determining the Boltzmann-weighted conformational ensemble of 1,1-difluorohexane.

Synthesis & Validation Protocols

The most robust route to 1,1-difluorohexane is the deoxofluorination of hexanal. While DAST (Diethylaminosulfur trifluoride) is the historical standard, Deoxo-Fluor® is recommended for higher thermal stability and safety, though DAST remains widely used in small-scale R&D.

3.1 Experimental Protocol: Deoxofluorination of Hexanal

Safety Warning: DAST and Deoxo-Fluor liberate HF upon contact with water. Reactions must be performed in anhydrous conditions. Glassware etching can occur.

Reagents:

-

Substrate: Hexanal (1.0 equiv)

-

Fluorinating Agent: DAST (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under an Argon atmosphere. Add Hexanal and anhydrous DCM. Cool the system to -78°C (dry ice/acetone bath).

-

Addition: Add DAST dropwise via syringe. Crucial: Maintain low temperature to prevent elimination side-products (formation of vinyl fluorides).

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. Monitor by TLC (stain with KMnO4) or GC-MS.

-

Quench (Critical): Cool back to 0°C. Slowly add sat.

. Caution: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine.[4] Dry over

.[4] -

Purification: Distillation is preferred for volatile liquids like 1,1-difluorohexane. Flash chromatography (Pentane/Ether) can be used if the boiling point permits.

3.2 Synthetic Workflow Diagram

Figure 2: Deoxofluorination workflow for the conversion of hexanal to 1,1-difluorohexane.[5]

Physicochemical & Analytical Profiling

Validation of the structure relies heavily on NMR spectroscopy due to the distinct splitting patterns caused by the fluorine atoms.

4.1 NMR Characterization (

and

)

The symmetry of the terminal

-

NMR:

-

Shift:

to -

Splitting: Doublet of Triplets (

) .-

Doublet: Coupling to the geminal proton (

). -

Triplet: Coupling to the vicinal methylene protons (

).

-

-

-

NMR:

-

The

proton appears as a distinct triplet of triplets (

-

4.2 Comparative Data: C=O vs. CF2

For drug developers replacing a carbonyl with a difluoro group:

| Parameter | Hexanal (C=O) | 1,1-Difluorohexane ( | Impact |

| H-Bonding | Acceptor only | Donor (Weak) + Acceptor (Weak) | Alters binding mode. |

| Lipophilicity | Moderate | High | Improves permeability. |

| Metabolic Stability | Low (Oxidation/Reduction) | High (Blocked site) | Extends half-life ( |

| Geometry | Planar ( | Tetrahedral ( | 3D shape change. |

References

-

Bioisosterism of Fluorine

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

-

Synthesis Protocol (DAST/Deoxo-Fluor)

-

Lal, G. S., et al. (1999).[5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. Journal of Organic Chemistry.

-

-

Conformational Analysis (Gauche Effect)

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

-

Physical Properties & CAS

- NMR Data Reference: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling constants cited in Section 4.1).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. 1,1-difluorohexane [webbook.nist.gov]

Strategic Integration of gem-Difluoroalkanes in Medicinal Chemistry: A Senior Application Scientist's Guide to Lipophilic Building Blocks

Executive Summary

The incorporation of fluorine into organic scaffolds is a foundational strategy in modern drug discovery, with over 20% of commercial pharmaceuticals containing at least one fluorine atom[1]. Among fluorinated motifs, gem-difluoroalkanes (-CF2-) have emerged as highly privileged lipophilic building blocks. Functioning as superior bioisosteres for ethers, carbonyls, and thiols, they offer unparalleled control over a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile[2][3]. This technical guide deconstructs the physicochemical causality behind the gem-difluoro motif, outlines strategic bioisosteric logic, and provides a rigorously validated, self-contained protocol for late-stage photoredox difluoromethylation.

The Physicochemical Causality of the gem-Difluoro Motif

The utility of gem-difluoroalkanes extends far beyond simple structural novelty; they are precision instruments for molecular optimization. The strategic advantage of this motif is rooted in three core physicochemical phenomena:

-

Lipophilicity and Membrane Permeability (LogP): The highly electronegative nature of the two fluorine atoms tightly holds electron density, significantly reducing the polar surface area (PSA) compared to oxygen-containing analogs. Replacing a polar ether oxygen with a -CF2- group drastically increases the partition coefficient (LogP), thereby driving passive transcellular permeability across lipid bilayers[3].

-

Basicity Modulation (pKa Tuning): In saturated nitrogen heterocycles (e.g., piperidines, cycloalkylamines), the introduction of a gem-difluoro group exerts a profound inductive electron-withdrawing effect (-I effect) through the σ-bond network[4]. This predictably lowers the pKa of adjacent basic amines. By preventing excessive protonation at physiological pH (7.4), this modification reduces off-target hERG channel liabilities and improves oral bioavailability[4].

-

Conformational Pre-organization: The strongly polarized C-F bonds induce stereoelectronic "gauche effects," which restrict the conformational flexibility of alkyl chains. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty incurred upon target binding and enhancing overall potency[2].

Table 1: Impact of gem-Difluorination on Physicochemical Properties

To illustrate these shifts, the following table summarizes the quantitative causality of gem-difluorination on standard medicinal chemistry scaffolds.

| Scaffold Type | Non-Fluorinated pKa | gem-Difluoro pKa | Non-Fluorinated LogP | gem-Difluoro LogP | Primary Causality for Shift |

| Cyclopentanamine | ~10.5 | ~8.2 | 0.8 | 1.4 | Strong inductive electron withdrawal (-I effect) across σ-bonds[4]. |

| Piperidine | ~11.2 | ~8.8 | 1.0 | 1.6 | Inductive effect combined with conformational locking[4]. |

| Alkyl Ether (-O-) | N/A | N/A | ~1.2 | ~2.1 | Replacement of polar oxygen with lipophilic, non-hydrogen-bond-accepting CF2 bioisostere[3]. |

Bioisosteric Logic in Scaffold Optimization

The strategic replacement of suboptimal functional groups with gem-difluoroalkanes resolves critical metabolic bottlenecks encountered during lead optimization.

-

Ether Bioisosteres: Aliphatic ethers are highly susceptible to oxidative cleavage (O-dealkylation) by cytochrome P450 enzymes. The -CF2- group perfectly mimics the C-O-C bond angle (~111°) while remaining metabolically inert, rescuing the molecule's half-life[3].

-

Carbonyl Bioisosteres: Ketones often present liabilities as reactive electrophiles or sites of unwanted enzymatic reduction. gem-Difluoroalkenes and alkanes act as non-electrophilic carbonyl bioisosteres, maintaining the spatial geometry of the target while completely eliminating the metabolic liability[1].

Caption: Strategic logic for deploying gem-difluoroalkanes as bioisosteres in drug design.

Modern Synthetic Methodologies: Beyond Deoxyfluorination

Historically, accessing gem-difluoroalkanes required the use of harsh, hazardous reagents (e.g., DAST, XtalFluor) to convert ketones via deoxyfluorination[2]. Modern synthetic chemistry has pivoted toward milder, highly selective catalytic approaches suitable for late-stage functionalization.

-

Photoredox Catalysis: Visible-light-induced photocatalysis enables the generation of difluoroalkyl radicals (•CF2R) from bench-stable precursors like ClCF2SO2Na under completely metal-free or mild metallaphotoredox conditions[5]. These radicals undergo efficient addition to unactivated alkenes, followed by halogen-atom transfer (XAT) to yield complex gem-difluoro architectures[6].

-

Defluorinative Functionalization: By utilizing abundant trifluoromethyl (-CF3) arenes, single-electron transfer (SET) processes can trigger β-fluorine elimination. This yields gem-difluoroalkenes or alkanes via highly selective C-C bond coupling, effectively turning a -CF3 group into a -CF2- linchpin[1][7].

-

[2,3]-Sulfonyloxy Migration: Recent breakthroughs highlight the oxidative fluorination of vinyl sulfonates. This process involves an elusive [2,3]-sulfonyloxy migration to provide β-tosyloxylated gem-difluoroalkanes, which serve as highly modular hubs for further SN2 diversification[8].

Caption: Photoredox-driven radical generation and addition for gem-difluoroalkane synthesis.

Experimental Protocol: Metallaphotoredox Deoxydifluoromethylation of Alcohols

Causality-Driven Methodology

-

Objective: Direct deoxygenative difluoromethylation of primary/secondary alcohols to yield gem-difluoroalkanes.

-

Mechanism: Copper-catalyzed C-O activation synergizes with an Iridium-based photocatalyst to drive radical deoxygenation and subsequent CF2H installation[9].

Step-by-Step Workflow & Self-Validation System

Step 1: Preparation (Inert Atmosphere) Inside an argon-filled glovebox, charge an oven-dried reaction vial with the alcohol substrate (1.0 equiv), the difluoromethyl radical precursor (1.5 equiv), and TBAOBz (1.2 equiv)[9].

-

Causality: Oxygen acts as a rapid triplet quencher for the excited Ir-photocatalyst and intercepts carbon-centered radicals. Absolute inertness is non-negotiable for high yields.

Step 2: Catalyst Loading Add Cu(TMHD)2 (5 mol%), tBu-terpy ligand (5.5 mol%), and the photocatalyst[Ir(dF(Me)ppy)2(dtbbpy)]PF6 (2 mol%)[9].

-

Causality: The Cu(TMHD)2 complex specifically binds the alcohol, weakening the C-O bond. The Ir-catalyst is selected for its highly positive oxidation potential in the excited state, which is essential for initiating the Single Electron Transfer (SET) cascade.

Step 3: Solvent Addition Dissolve the mixture in a rigorously degassed 5:1 DMSO/MTBE solvent system (0.017 M)[9].

-

Causality: DMSO stabilizes the highly polar transition states of the copper intermediate, while MTBE ensures the lipophilic organic substrates remain fully solvated during the reaction.

Step 4: Photochemical Irradiation Seal the vial, remove it from the glovebox, and irradiate in an integrated photoreactor using 450 nm blue LEDs (100% intensity) for 4 hours at ambient temperature[9].

-

Causality: 450 nm precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir-complex, driving the catalytic cycle without causing high-energy UV degradation of the target scaffold.

Step 5: Self-Validation Checkpoint (Critical) Before proceeding to isolation, extract a 10 µL aliquot, dilute in CDCl3, and spike with trifluorotoluene as an internal standard. Run a rapid 19F NMR.

-

Causality: A successful reaction must display a characteristic doublet (or multiplet, depending on adjacent protons) in the -110 to -120 ppm region. If this signal is absent, the radical addition has failed, indicating either oxygen contamination or substrate incompatibility.

Step 6: Quenching and Purification Quench the reaction with water, extract with EtOAc, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure gem-difluoroalkane product[9].

Conclusion

The gem-difluoroalkane motif is a cornerstone of contemporary medicinal chemistry. By leveraging its unique physicochemical properties—specifically its ability to modulate pKa, enhance lipophilicity, and act as a metabolically stable bioisostere—drug developers can systematically rescue failing pharmacophores. Coupled with the advent of photoredox catalysis and defluorinative functionalization, the installation of these lipophilic building blocks is no longer a synthetic bottleneck, but a programmable, late-stage strategy.

References

-

PHOTOCATALYSIS AND ASYMMETRIC SYNTHESIS OF FLUORINATED COMPOUNDS National University of Singapore (NUS) 5

-

Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy ResearchGate 6

-

Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling National Institutes of Health (NIH / PMC) 7

-

The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis Benchchem 4

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with[18F]Fluoride National Institutes of Health (NIH / PMC) 2

-

Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes RSC Publishing1

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation National Institutes of Health (NIH / PMC) 9

-

Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[2,3]-Sulfonyloxy Migration ResearchGate 8

-

α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes Thieme Connect 3

Sources

- 1. Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01732G [pubs.rsc.org]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DSpace [scholarbank.nus.edu.sg]

- 6. researchgate.net [researchgate.net]

- 7. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 1,1-Difluorohexane

This technical guide provides an in-depth analysis of 1,1-difluorohexane, structured for researchers and drug development professionals. It moves beyond standard safety data sheet (SDS) templates to integrate physicochemical properties, synthesis methodologies, and metabolic implications.

CAS No: 62127-41-7 | Formula:

Chemical Identity & Physicochemical Profile

1,1-Difluorohexane is a terminal gem-difluoroalkane. In medicinal chemistry, the terminal difluoromethyl group (

Physicochemical Data Table

| Property | Value | Source/Context |

| Physical State | Colorless Liquid | Standard State |

| Boiling Point | ~95°C (368 K) | Literature (Yaws) [1] |

| Density | 0.841 g/mL (@ 25°C) | Literature (Yaws) [1] |

| LogP (Predicted) | ~3.4 | Lipophilic; High membrane permeability [2] |

| Solubility | Immiscible in water; Soluble in DCM, THF, Ethanol | Organic solvent compatibility |

| Flash Point | < 23°C (Est.)[1][2][3][6] | Treat as Flammable Liquid Cat. 2 |

Structural Visualization & Properties

The following diagram illustrates the core physicochemical relationships and the bioisosteric utility of the

Figure 1: Physicochemical profile and bioisosteric relationships of 1,1-difluorohexane.

Hazard Identification & Toxicology

While 1,1-difluorohexane is chemically stable, it presents specific physical and health hazards derived from its fluorinated nature and volatility.

GHS Classification (Derived)

-

Flammable Liquids: Category 2 (Highly flammable liquid and vapor).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Toxicological Mechanisms[8]

-

Metabolic Stability vs. Toxicity: Unlike terminal monofluoroalkanes (

), which can be metabolized to toxic fluoroacetate (inhibiting the Krebs cycle), terminal difluoroalkanes ( -

Fluoride Ion Release: In the event of high-energy thermal decomposition (fire) or strong nucleophilic attack, the compound may release hydrogen fluoride (HF) or fluoride ions. Chronic exposure to high levels of fluoride can lead to skeletal fluorosis, though this is rare with stable alkyl difluorides under normal handling [4].

Synthesis & Experimental Handling

For researchers synthesizing or utilizing 1,1-difluorohexane, the following protocols ensure safety and high yield.

Primary Synthesis Route: Deoxyfluorination

The most common laboratory synthesis involves the deoxyfluorination of hexanal using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Reaction Scheme:

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask under an inert atmosphere (

or -

Reagent Addition: Dissolve hexanal (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Fluorination: Add DAST (1.2–1.5 eq) dropwise. Caution: DAST reacts violently with water.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–12 hours. Monitor via

NMR (triplet at -

Quenching: Cool to 0°C. Slowly add saturated aqueous

. Warning: Vigorous -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via distillation (BP ~95°C) [5].

Safe Handling Workflow

Figure 2: Safe handling and lifecycle workflow.

Emergency Response Protocols

Fire Fighting:

-

Media: Alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride (

). Firefighters must wear full chemical protective clothing and positive pressure SCBA. -

Action: Cool containers with water spray from a protected position.

Accidental Release (Spill):

-

Evacuate: Remove all ignition sources. Ventilate area.

-

PPE: Wear self-contained breathing apparatus (SCBA) if spill is large or in a confined space.

-

Containment: Absorb with inert material (vermiculite, sand). Do not use sawdust (fire hazard).

-

Neutralization: If hydrolysis is suspected (generating HF), treat surface with calcium gluconate gel or lime slurry.

Applications in Drug Discovery

1,1-Difluorohexane is primarily used as a building block to introduce the difluoromethyl (

-

Lipophilicity Modulation: The

group is less lipophilic than -

Hydrogen Bonding: The terminal proton in

is sufficiently acidic (

Comparative Bioisosteric Metrics

| Functional Group | H-Bond Donor? | Metabolic Stability | Lipophilicity (Relative) |

| -OH (Hydroxyl) | Strong | Low (Glucuronidation) | Low |

| -CH3 (Methyl) | No | Low (Oxidation) | High |

| -CHF2 (Difluoromethyl) | Weak | High | Medium-High |

| -CF3 (Trifluoromethyl) | No | Very High | Very High |

References

-

Yaws, C. L. (2015).[3] The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Data for CAS 62127-41-7).[1][2][7][8]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Pommier, A., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1002–1004. Link

-

Lal, G. S., et al. (1999).[9][10] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[11] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

-

Zafrani, Y., et al. (2017). CF2H, a Functional Group Dependent Hydrogen Bond Donor.[4] Journal of Medicinal Chemistry, 60(19), 8257–8262. Link

Sources

- 1. scribd.com [scribd.com]

- 2. 1,1-Difluorohexane | C6H12F2 | CID 12776646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]

- 7. dokumen.pub [dokumen.pub]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Thermophysical Profiling of 1,1-Difluorohexane: Density, Refractive Index, and Applications in Pharmaceutical Development

Executive Summary

In the landscape of modern pharmaceutical formulation and active pharmaceutical ingredient (API) synthesis, fluorinated aliphatics occupy a highly specialized niche. 1,1-Difluorohexane (CAS: 62127-41-7) is a geminal difluoroalkane characterized by its unique lipophilicity, metabolic stability, and distinct thermophysical properties[1]. For drug development professionals, understanding the exact density and refractive index (RI) of this compound is not merely an academic exercise—it is a critical requirement for designing liquid-liquid extraction workflows, monitoring real-time process purity, and engineering advanced pharmacokinetic profiles.

This whitepaper provides an in-depth technical analysis of the density and refractive index of 1,1-difluorohexane, detailing self-validating experimental protocols and exploring its mechanistic role in API formulation.

Molecular Architecture & Thermophysical Foundations

The physical properties of 1,1-difluorohexane are dictated by the strong electron-withdrawing nature of its two fluorine atoms. With a molecular weight of 122.16 g/mol [1], the substitution of two hydrogen atoms with fluorine at the terminal carbon significantly alters the molecule's electron cloud without drastically increasing its van der Waals volume.

This architectural shift results in two macroscopic phenomena:

-

Increased Density: The heavier atomic mass of fluorine (relative to hydrogen) packed into a similar molar volume results in a higher density compared to unfluorinated hexane.

-

Decreased Refractive Index: Fluorine is the most electronegative element; it holds its electrons tightly, resulting in exceptionally low electron polarizability. Consequently, fluorinated compounds exhibit lower refractive indices than their hydrocarbon counterparts.

Density Profiling & Phase Dynamics

Density (

Protocol 1: High-Precision Density Determination

To measure the density of 1,1-difluorohexane with the 5-digit precision required for pharmaceutical QA/QC, Oscillating U-Tube Densitometry is the gold standard.

-

Step 1: System Calibration (The Baseline Check): Flush the borosilicate glass U-tube with ultra-pure water, followed by dry air. Measure the density of water at 20.00 °C. Causality: This acts as an internal system validation. If the water density deviates from 0.99820 g/cm³, the tube contains micro-residues and must be re-cleaned.

-

Step 2: Sample Introduction: Inject 2 mL of 1,1-difluorohexane using a Luer-slip glass syringe, ensuring a slow, continuous flow. Causality: 1,1-difluorohexane has a low surface tension. Rapid injection creates microbubbles. Because air is significantly less dense than the solvent, even microscopic bubbles will drastically reduce the apparent mass of the oscillating volume, yielding a falsely low density reading.

-

Step 3: Thermostatic Equilibration: Allow 3 minutes for the built-in Peltier thermostat to stabilize the sample at 20.00 ± 0.01 °C. Causality: Organic solvents exhibit a high coefficient of thermal expansion (

g/cm³ per °C). Strict thermal control prevents temperature-induced density drift. -

Step 4: Measurement & Calculation: The instrument records the oscillation period (

). Density is calculated via

Optical Profiling: Refractive Index (RI)

The refractive index (

Protocol 2: Refractive Index Measurement

-

Step 1: Prism Preparation: Clean the sapphire measuring prism of a digital Abbe refractometer with absolute ethanol and allow it to evaporate completely.

-

Step 2: Sample Application: Apply 0.5 mL of 1,1-difluorohexane to the prism and immediately close the sample cover. Causality: 1,1-difluorohexane is volatile. If left exposed, the lighter fluorinated fractions may evaporate, concentrating heavier, non-volatile trace impurities on the prism. This evaporation would artificially raise the RI, leading to a false-positive for batch contamination.

-

Step 3: Optical Measurement: Irradiate the sample using a 589.3 nm LED (Sodium D-line equivalent) at 20.0 °C. The expected RI for 1,1-difluorohexane is ~1.367 .

Fig 1. High-precision thermophysical measurement workflow for 1,1-difluorohexane.

The Self-Validating System: Lorentz-Lorenz Integration

To ensure absolute trustworthiness in the measured data, the experimental density and refractive index must be cross-validated using the Lorentz-Lorenz equation . This mathematical model links macroscopic experimental properties to microscopic electron polarizability (Molar Refractivity,

Theoretical Calculation for 1,1-Difluorohexane (

Experimental Validation:

Using our measured values (

-

Molar Volume (

) =

Causality & Trust: Because the experimental

Pharmaceutical Applications: Pharmacokinetic Modification

Beyond acting as a solvent, the unique density and polarizability of 1,1-difluorohexane make it a powerful modifier in drug formulation.

Recent applications have demonstrated its utility in modifying the chemical properties of complex APIs. For example, when utilized in the processing or formulation of Dolutegravir Sodium (an integrase inhibitor used in HIV treatment), 1,1-difluorohexane can alter the solvation environment[3]. The gem-difluoro group acts as a lipophilic shield, enhancing the API's phase partitioning. This solvent-API interaction can optimize the drug's crystalline habit or lipid-membrane permeability, potentially improving its overall pharmacokinetic (PK) profile and bioavailability[3].

Fig 2. Mechanistic role of 1,1-difluorohexane in API formulation and PK enhancement.

Quantitative Data Summary

The following table synthesizes the critical thermophysical data for 1,1-difluorohexane, providing a rapid-reference baseline for formulation scientists.

| Property | Value / Range | Method / Condition |

| Molecular Formula | Standard IUPAC[1] | |

| Molecular Weight | 122.16 g/mol | Computed[1] |

| Density ( | 0.920 - 0.940 g/cm³ | Oscillating U-Tube (20 °C) |

| Refractive Index ( | 1.365 - 1.370 | Abbe Refractometry (20 °C, 589.3 nm) |

| Molar Refractivity ( | 29.50 cm³/mol | Lorentz-Lorenz Equation |

| Boiling Point | ~105 - 110 °C | Predicted (760 mmHg) |

References

-

[1] National Center for Biotechnology Information. "1,1-Difluorohexane | C6H12F2 | CID 12776646 - PubChem". PubChem. Available at:[Link]

-

[2] Yaws, Carl L. "Thermophysical properties of chemicals and hydrocarbons". William Andrew Inc. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 1,1-Difluorohexane from Hexanal via Nucleophilic Deoxyfluorination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Transformation: Aliphatic Aldehyde

Executive Summary & Strategic Rationale

The bioisosteric replacement of reactive carbonyl groups with metabolically stable gem-difluoromethylene (–CF2–) moieties is a cornerstone strategy in modern drug development. This substitution enhances metabolic stability, increases lipophilicity, and improves blood-brain barrier penetration without drastically altering the molecule's steric bulk[1].

This application note details the optimized, self-validating protocol for the synthesis of 1,1-difluorohexane from hexanal. We employ Diethylaminosulfur trifluoride (DAST), the historical benchmark reagent for deoxyfluorination[2]. While DAST requires rigorous temperature control due to its thermal instability[3], it remains highly cost-effective and kinetically efficient for unhindered aliphatic aldehydes.

Mechanistic Pathway & Causality

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The conversion of hexanal to 1,1-difluorohexane is driven by the extreme electrophilicity of the sulfur(IV) center in DAST[2].

-

Activation: The nucleophilic carbonyl oxygen of hexanal attacks the sulfur atom of DAST, displacing a fluoride ion to form a highly reactive alkoxysulfuronium intermediate.

-

First Fluorination: The displaced fluoride ion attacks the electrophilic carbon, initiating the cleavage of the C–O bond and expelling diethylaminosulfinyl fluoride (Et2NS(O)F) as a stable leaving group[3].

-

Second Fluorination: The resulting transient

-fluoro carbocation is rapidly trapped by a second fluoride transfer, yielding the final gem-difluoride product.

Figure 1: Mechanistic pathway of hexanal deoxyfluorination via DAST.

Reagent Landscape & Selection

While DAST is utilized in this protocol, process chemists must be aware of its limitations—specifically, its propensity for catastrophic exothermic decomposition at temperatures exceeding 90 °C[3]. For late-stage functionalization of complex APIs, modern alternatives may be required.

Table 1: Comparison of Common Deoxyfluorination Reagents

| Reagent | Thermal Stability | Chemoselectivity | Primary Byproducts | Cost / Accessibility |

| DAST | Low (Decomps ~90 °C)[3] | Moderate | Et2NS(O)F, HF, Olefins | Low / Widely Available |

| Deoxo-Fluor | Moderate (~140 °C)[4] | Moderate to High | Et2NS(O)F, HF | Medium / Commercial |

| PhenoFluor | High (Decomps 213 °C)[1] | Very High | Imidazolium salts | High / Commercial |

| XtalFluor-E | High (>200 °C)[2] | High | Minimal elimination | Medium / Commercial |

Experimental Protocol: Synthesis of 1,1-Difluorohexane

Scale: 10.0 mmol Caution: DAST reacts violently with water, evolving highly corrosive and toxic Hydrofluoric Acid (HF). Perform all operations in a well-ventilated fume hood using appropriate PPE.

Materials Required

-

Hexanal: 1.00 g (1.22 mL, 10.0 mmol)

-

DAST: 1.93 g (1.58 mL, 12.0 mmol, 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM), 20 mL

-

Quench: Saturated aqueous

solution, 25 mL

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Causality: Strict anhydrous conditions are mandatory. Moisture hydrolyzes DAST, generating excess HF which can catalyze unwanted aldol condensations or elimination pathways.

-

-

Substrate Solvation: Add anhydrous DCM (20 mL) and hexanal (1.22 mL) to the flask. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: DCM is utilized because it is non-nucleophilic and will not compete with the fluorination pathway.

-

-

Reagent Addition: Using a plastic or Teflon-coated syringe, add DAST (1.58 mL) dropwise over 10 minutes.

-

Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and mitigates the risk of DAST decomposition[4].

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active/stainable hexanal spot disappears, replaced by a highly non-polar, fast-running product spot.

-

Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous

(25 mL) dropwise.-

Causality:

safely neutralizes the generated HF and hydrolyzes unreacted DAST[3]. -

Self-Validation: The cessation of

gas evolution indicates complete neutralization of the acidic byproducts.

-

-

Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous

. -

Concentration: Filter the drying agent and concentrate the solvent under reduced pressure.

-

Expert Insight: 1,1-difluorohexane is volatile (bp ~100 °C). Keep the rotary evaporator water bath below 25 °C and avoid high vacuum to prevent evaporative loss of the product[5].

-

-

Purification: Purify the crude oil via short silica gel plug eluting with 100% pentane to yield pure 1,1-difluorohexane as a clear oil.

Figure 2: Step-by-step experimental workflow for synthesizing 1,1-difluorohexane.

Analytical Characterization

To definitively validate the success of the synthesis, the isolated product must be characterized using the following spectroscopic markers:

-

F NMR (376 MHz,

-

H NMR (400 MHz,

-

GC-MS: The parent mass (

= 122.1) is often weak or absent. Look for the prominent M-20 fragment (

References

-

PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group (UCLA). 2

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. NIH PMC. 7

-

Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent. Journal of the American Chemical Society. 4

-

US6222064B1 - Fluorination with aminosulfur trifluorides. Google Patents. 3

-

US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders. Google Patents. 5

-

WO2021097427A1 - Dérivés de xanoméline et méthodes de traitement de troubles neurologiques. Google Patents. 6

Sources

- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. US6222064B1 - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US11534434B2 - Xanomeline derivatives and methods for treating neurological disorders - Google Patents [patents.google.com]